molecular formula C11H17NO3 B2489263 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)- CAS No. 204913-00-8

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-

Cat. No. B2489263
CAS RN: 204913-00-8
M. Wt: 211.261
InChI Key: JGKYCLQDFDRUQJ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2-Azabicyclo[2.2.1]heptane . 2-Azabicyclo[2.2.1]heptane is a bicyclic structure with a nitrogen atom incorporated into the ring .


Synthesis Analysis

One method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.2.1]heptane, a related compound, has been described . It has an empirical formula of C6H11N .


Chemical Reactions Analysis

The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azabicyclo[2.2.1]heptane, a related compound, have been described . It is a solid with a molecular weight of 97.16 .

Scientific Research Applications

Synthesis of B-Raf Inhibitors

This compound may be used in the development of indazolylpyrazolo[1,5-a]pyrimidine analogs, which are potential B-Raf inhibitors . B-Raf is a protein that is involved in sending signals inside cells, which can direct cell growth. Inhibitors of B-Raf are therefore of interest in the development of cancer treatments.

Development of CCR2 Antagonists

Another potential application of this compound is in the development of CCR2 (C-C chemokine receptor type 2) antagonists . CCR2 is a receptor for monocyte chemoattractant protein-1 (MCP-1), which mediates the recruitment of monocytes to sites of inflammation. CCR2 antagonists could therefore be useful in the treatment of diseases characterized by chronic inflammation.

Preparation of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane

This compound may be used in the preparation of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane by reacting with p-nitrobenzene . This could potentially be used in further synthetic transformations.

Safety and Hazards

The safety and hazards of 2-Azabicyclo[2.2.1]heptane, a related compound, have been described . It has hazard statements H302, H315, H318, H335, H412 .

properties

IUPAC Name

tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKYCLQDFDRUQJ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.